molecular formula C19H27ClN2O3 B11684126 2-chloro-N-cyclododecyl-4-nitrobenzamide

2-chloro-N-cyclododecyl-4-nitrobenzamide

Cat. No.: B11684126
M. Wt: 366.9 g/mol
InChI Key: TUEGTBOSTNTHCM-UHFFFAOYSA-N
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Description

2-chloro-N-cyclododecyl-4-nitrobenzamide is a chemical compound with the molecular formula C19H27ClN2O3 and a molecular weight of 366.892 g/mol . It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its unique structure, which includes a cyclododecyl group, a nitro group, and a chlorine atom attached to the benzene ring.

Preparation Methods

The synthesis of 2-chloro-N-cyclododecyl-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with cyclododecylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

2-chloro-N-cyclododecyl-4-nitrobenzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-cyclododecyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound’s ability to undergo various chemical transformations makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclododecyl-4-nitrobenzamide is not fully understood. its structural components suggest it could interact with various molecular targets. The nitro group may participate in redox reactions, while the amide bond and cyclododecyl group could influence the compound’s binding affinity to proteins or other biomolecules. Further research is needed to elucidate the specific pathways and targets involved .

Comparison with Similar Compounds

2-chloro-N-cyclododecyl-4-nitrobenzamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its larger cyclododecyl group, which may confer distinct properties and applications.

Properties

Molecular Formula

C19H27ClN2O3

Molecular Weight

366.9 g/mol

IUPAC Name

2-chloro-N-cyclododecyl-4-nitrobenzamide

InChI

InChI=1S/C19H27ClN2O3/c20-18-14-16(22(24)25)12-13-17(18)19(23)21-15-10-8-6-4-2-1-3-5-7-9-11-15/h12-15H,1-11H2,(H,21,23)

InChI Key

TUEGTBOSTNTHCM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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